

In-Depth Technical Guide to the Physical Properties of 3-Phenylpyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Phenylpyrrolidin-2-one*

Cat. No.: *B1266326*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **3-phenylpyrrolidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers, scientists, and professionals, offering available data on its melting point and solubility, alongside relevant experimental methodologies.

Core Physical Properties

3-Phenylpyrrolidin-2-one (CAS No. 6836-97-1) is a solid at room temperature.^[1] While specific, experimentally verified data for its physical properties are not widely available in publicly accessible databases, information can be gleaned from supplier specifications and analogous compounds.

Data Presentation

Physical Property	Value	Source
CAS Number	6836-97-1	[1]
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.2 g/mol	[1]
Appearance	Solid	[1]
Melting Point	Not explicitly stated in available literature.	
Solubility	Expected to be soluble in organic solvents.	[2]
Storage Temperature: 2-8°C	[1]	

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **3-phenylpyrrolidin-2-one** are not available in the reviewed literature. However, standard methodologies for determining the melting point and solubility of organic compounds are well-established and can be applied.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

General Protocol:

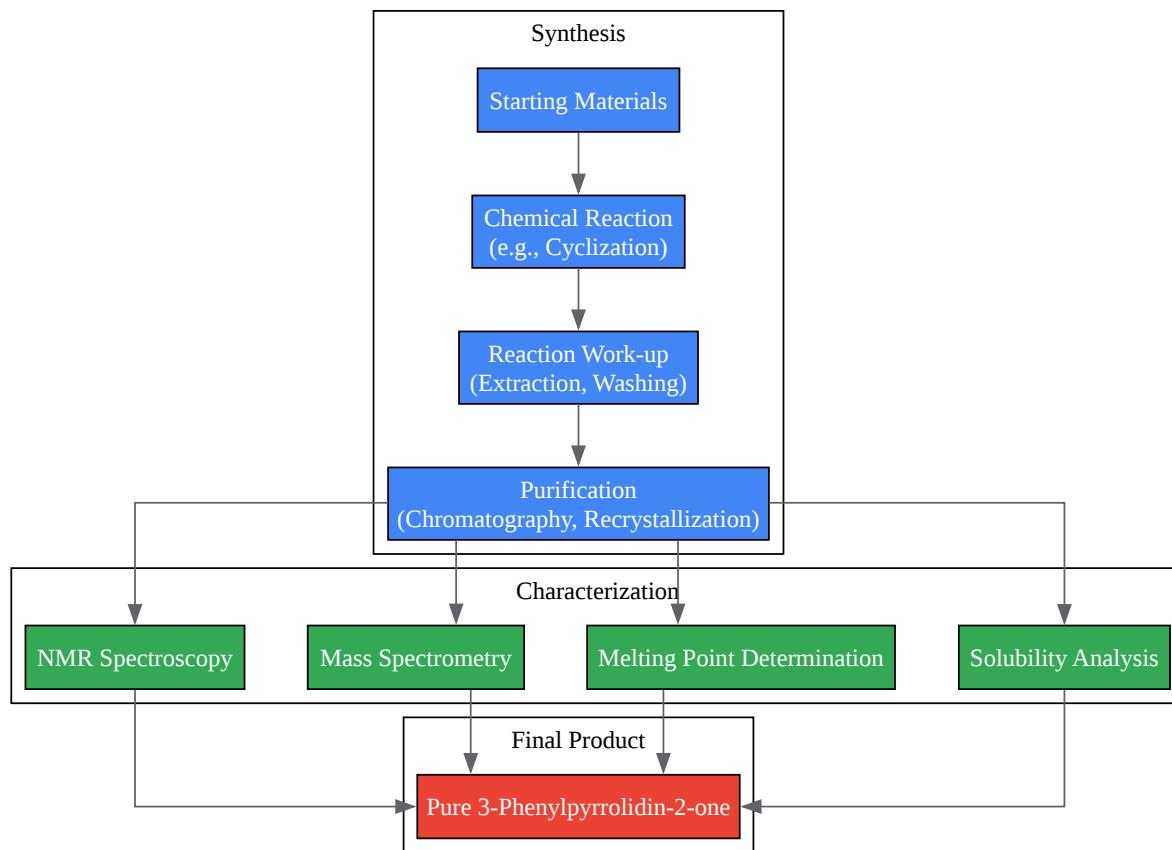
- Sample Preparation: A small, finely powdered sample of **3-phenylpyrrolidin-2-one** is packed into a capillary tube.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

- Heating and Observation: The sample is heated gradually, and the temperature at which the solid first begins to melt and the temperature at which it completely liquefies are recorded. This range constitutes the melting point.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

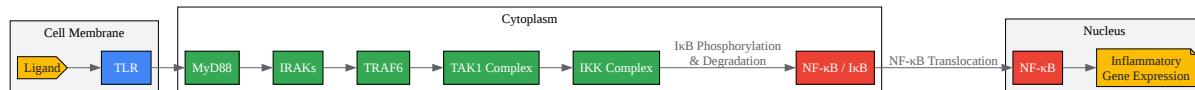
General Protocol:


- Solvent Selection: A range of solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO), are chosen for the solubility assessment.
- Equilibration: An excess amount of **3-phenylpyrrolidin-2-one** is added to a known volume of each solvent. The mixtures are then agitated at a constant temperature for a sufficient period to reach equilibrium.
- Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

While a specific signaling pathway directly involving **3-phenylpyrrolidin-2-one** is not documented in the available literature, the broader class of pyrrolidinone derivatives has been studied in various biological contexts. For illustrative purposes, a generalized workflow for the synthesis of a phenylpyrrolidinone derivative and a representative signaling pathway where such compounds might be investigated are provided below.

Synthesis Workflow


The following diagram illustrates a general workflow for the synthesis and characterization of a phenylpyrrolidinone derivative.

[Click to download full resolution via product page](#)

A general workflow for the synthesis and characterization of **3-phenylpyrrolidin-2-one**.

Toll-like Receptor (TLR) Signaling Pathway

Pyrrolidinone derivatives have been investigated for their effects on inflammatory pathways, such as the Toll-like Receptor (TLR) signaling pathway.^{[3][4][5][6][7]} This pathway is crucial in the innate immune response.

[Click to download full resolution via product page](#)

A simplified representation of the MyD88-dependent Toll-like receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-PHENYL-2-PYROLLIDINONE | 6836-97-1 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Physical Properties of 3-Phenylpyrrolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266326#physical-properties-of-3-phenylpyrrolidin-2-one-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com